molecular formula C9H12F3NO5 B2710642 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2580210-30-4

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2710642
CAS No.: 2580210-30-4
M. Wt: 271.192
InChI Key: NTTZKJOEMQQAOD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H12F3NO5 and its molecular weight is 271.192. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate and its derivatives have been explored in the realm of asymmetric synthesis, specifically in Aza-Diels-Alder reactions, which yield a variety of amino acid derivatives. These reactions, conducted in aqueous solution, have been shown to produce cycloadducts with high diastereoselectivity, demonstrating the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Waldmann & Braun, 1991).

Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of heterocyclic compounds. For instance, reactions involving substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents demonstrate its versatility in generating various isomers, highlighting its application in creating complex molecular architectures (Molchanov et al., 2003).

Green Chemistry Applications

The compound has also been implicated in green chemistry applications, particularly in the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This synthesis employs a one-pot, three-component condensation pathway that operates under microwave irradiation, using water as a solvent, which underscores its potential in environmentally friendly chemical synthesis processes (Bhat, Shalla, & Dongre, 2015).

Radiolabeling and Drug Discovery

In drug discovery, particularly in neuroprotective drug development, methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate derivatives have been explored for their potential. One study focused on the radiolabeling and biodistribution of a derivative, emphasizing its capability to cross the blood-brain barrier and accumulate in specific brain regions, showcasing the compound's relevance in neuropharmacological research (Yu et al., 2003).

Modification and Ligand Development

The modification of substituents in the 2-azabicyclo[2.1.1]hexane ring system has provided insights into the development of potential nicotinic acetylcholine receptor ligands. Through successful nucleophilic substitution, novel derivatives with a broader range of functional groups have been synthesized, demonstrating the compound's utility in the development of bioactive molecules (Malpass et al., 2003).

Mechanism of Action

The target of action is typically a specific molecule or protein in the body that the drug interacts with. This could be a receptor, an enzyme, or a transporter protein .

Biochemical pathways refer to the series of chemical reactions that take place within a cell. A drug can affect these pathways by interacting with its target, leading to downstream effects .

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can greatly impact the drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

The result of action refers to the molecular and cellular effects of the drug’s action. This could involve changes in cell function, gene expression, or signal transduction .

The action environment refers to how environmental factors can influence the drug’s action, efficacy, and stability. This could include factors like temperature, pH, and the presence of other molecules .

Properties

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.C2HF3O2/c1-10-5(9)7-2-6(8,3-7)4-11-7;3-2(4,5)1(6)7/h2-4,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZKJOEMQQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.